molecular formula C12H30N4O9 B12677159 Einecs 302-766-4 CAS No. 94134-01-7

Einecs 302-766-4

Cat. No.: B12677159
CAS No.: 94134-01-7
M. Wt: 374.39 g/mol
InChI Key: FUYYLSRRKSTFPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), typically involves the reaction of glycine with chloroacetic acid to form N,N-bis(carboxymethyl)glycine. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through crystallization or other separation techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial processes, where the compound binds to metal ions, forming stable complexes. These complexes can then participate in further chemical reactions or serve specific functions in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(carboxymethyl)glycine: This compound is similar in structure but does not include the 2-aminoethanol component.

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a similar function but different chemical structure.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a more complex structure and higher chelation capacity.

Uniqueness

N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), is unique due to its specific combination of glycine and 2-aminoethanol, which provides distinct chelation properties and makes it suitable for specialized applications in various fields .

Properties

CAS No.

94134-01-7

Molecular Formula

C12H30N4O9

Molecular Weight

374.39 g/mol

IUPAC Name

2-aminoethanol;2-[bis(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C6H9NO6.3C2H7NO/c8-4(9)1-7(2-5(10)11)3-6(12)13;3*3-1-2-4/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*4H,1-3H2

InChI Key

FUYYLSRRKSTFPO-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.C(CO)N.C(CO)N.C(C(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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